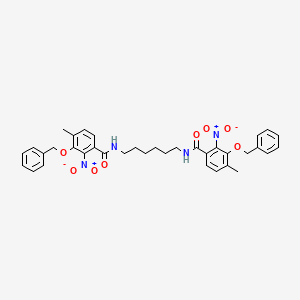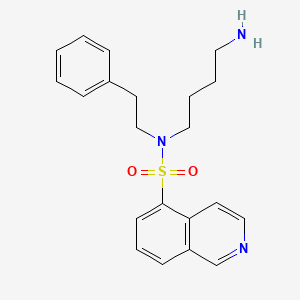![molecular formula C36H32N6O3 B15210850 Adenosine, N-benzoyl-2',3'-dideoxy-3'-[(triphenylmethyl)amino]- CAS No. 195375-63-4](/img/structure/B15210850.png)
Adenosine, N-benzoyl-2',3'-dideoxy-3'-[(triphenylmethyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9-((2R,4S,5S)-5-(Hydroxymethyl)-4-(tritylamino)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine base linked to a tetrahydrofuran ring and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-((2R,4S,5S)-5-(Hydroxymethyl)-4-(tritylamino)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes.
Tetrahydrofuran Ring Formation: The tetrahydrofuran ring is constructed via cyclization reactions, often involving the use of protecting groups to ensure selective reactions.
Attachment of the Tritylamino Group: The tritylamino group is introduced through nucleophilic substitution reactions, where the trityl group acts as a protecting group for the amino functionality.
Coupling with Benzamide: The final step involves the coupling of the purine-tetrahydrofuran intermediate with benzamide under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(9-((2R,4S,5S)-5-(Hydroxymethyl)-4-(tritylamino)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the purine base, to yield dihydropurine derivatives.
Substitution: The tritylamino group can be substituted with other nucleophiles, leading to the formation of diverse analogs.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are employed.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions to facilitate substitution reactions.
Major Products
Scientific Research Applications
N-(9-((2R,4S,5S)-5-(Hydroxymethyl)-4-(tritylamino)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide has been extensively studied for its applications in:
Chemistry: As a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying nucleic acid interactions and as a potential inhibitor of enzymes involved in purine metabolism.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(9-((2R,4S,5S)-5-(Hydroxymethyl)-4-(tritylamino)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to the active sites of enzymes, inhibiting their activity, or intercalate into nucleic acids, disrupting their function. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
N-(9-((2R,4S,5S)-5-(Hydroxymethyl)-4-(amino)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide: Lacks the tritylamino group, resulting in different chemical properties and biological activities.
N-(9-((2R,4S,5S)-5-(Hydroxymethyl)-4-(tritylamino)tetrahydrofuran-2-yl)-9H-purin-6-yl)acetamide: Contains an acetamide group instead of benzamide, affecting its reactivity and interactions.
Uniqueness
The presence of the tritylamino group in N-(9-((2R,4S,5S)-5-(Hydroxymethyl)-4-(tritylamino)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide imparts unique steric and electronic properties, making it distinct from other similar compounds
Properties
CAS No. |
195375-63-4 |
|---|---|
Molecular Formula |
C36H32N6O3 |
Molecular Weight |
596.7 g/mol |
IUPAC Name |
N-[9-[(2R,4S,5S)-5-(hydroxymethyl)-4-(tritylamino)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C36H32N6O3/c43-22-30-29(41-36(26-15-7-2-8-16-26,27-17-9-3-10-18-27)28-19-11-4-12-20-28)21-31(45-30)42-24-39-32-33(37-23-38-34(32)42)40-35(44)25-13-5-1-6-14-25/h1-20,23-24,29-31,41,43H,21-22H2,(H,37,38,40,44)/t29-,30+,31+/m0/s1 |
InChI Key |
NMWZGASSFONBLY-OJDZSJEKSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)NC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)NC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-Carboxy-2-oxopyrrolidin-1-yl)phenyl]-L-aspartic acid](/img/structure/B15210768.png)
![(S)-2-(7-Nitrodibenzo[b,d]furan-2-sulfonamido)-3-phenylpropanoic acid](/img/structure/B15210775.png)
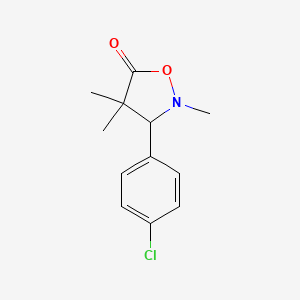
![1-{4-[(6-Amino-2-methylpyrimidin-4-yl)amino]phenyl}ethan-1-one](/img/structure/B15210778.png)
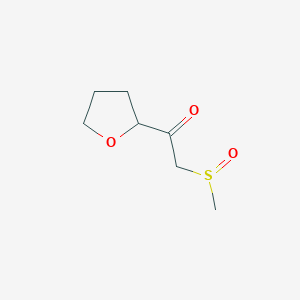

![2-Nitro-7-[(prop-2-en-1-yl)oxy]-1-benzofuran](/img/structure/B15210814.png)
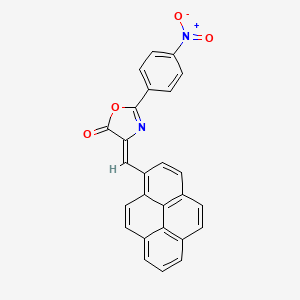
![Diethyl[4-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)butyl]phosphonate](/img/structure/B15210826.png)
![Dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate](/img/structure/B15210834.png)


